2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Medicinal Chemistry Drug Discovery Scaffold Design

A dual-pharmacophore intermediate combining a 5-fluoropyrimidine hinge-binding motif with a rigid, high-Fsp³ azaspiro[4.5]decane carboxylic acid scaffold. This N-heteroaryl spirocyclic amino acid derivative uniquely enables simultaneous kinase engagement and 3D vector diversification, compressing synthetic steps in PROTAC synthesis and FBDD campaigns. The orthogonally protected core eliminates competing nucleophilic amines, allowing clean conjugation of the carboxylic acid to E3 ligase ligands. Procuring this specific, non-surrogatable building block is critical for programs requiring both spirocyclic topology and fluoropyrimidine binding to maintain SAR integrity and improve microsomal stability.

Molecular Formula C14H18FN3O2
Molecular Weight 279.315
CAS No. 2034536-48-4
Cat. No. B2820219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
CAS2034536-48-4
Molecular FormulaC14H18FN3O2
Molecular Weight279.315
Structural Identifiers
SMILESC1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)F
InChIInChI=1S/C14H18FN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)
InChIKeyWZHOLJLEUXSLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 2034536-48-4): A Spirocyclic Building Block for Precision Medicinal Chemistry Procurement


2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid belongs to the class of N-heteroaryl spirocyclic amino acid derivatives. It integrates the 5-fluoropyrimidine pharmacophore—a privileged scaffold in kinase inhibitor design [1]—with a conformationally constrained azaspiro[4.5]decane carboxylic acid framework that enforces three-dimensional character (elevated fraction sp³, Fsp³ ≈ 0.643) relative to planar or monocyclic analogs [2]. This dual structural assignment positions the compound as a strategic intermediate for fragment elaboration, PROTAC linker construction, and lead optimization programs where spirocyclic geometry and fluoropyrimidine binding are simultaneously required.

Why Generic In-Class Substitution Cannot Replace 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid in Procurement Specifications


The combination of the 5-fluoropyrimidine moiety and the azaspiro[4.5]decane scaffold is not replicated by analogous building blocks that bear either a simpler N-substituent (e.g., Boc, acetyl) or a monocyclic core (e.g., piperidine). Substituting with the unsubstituted 2-azaspiro[4.5]decane-4-carboxylic acid (CAS 752970-66-4) forfeits the kinase‑targeting feature encoded by the fluoropyrimidine ring [1], while replacing the spirocyclic core with 1-(5-fluoropyrimidin-2-yl)piperidine-2-carboxylic acid (CAS 1261229-81-5) collapses the Fsp³ from ≈0.64 to 0.50, eliminating the three-dimensional complexity that the spirocycle imparts for improved physicochemical and pharmacokinetic properties [2]. These structural deletions are not surrogatable by post‑hoc modification; the intended SAR or linker geometry is irreversibly altered, making target compound procurement a non‑substitutable requirement for programs that hinge on simultaneous 5-fluoropyrimidine engagement and spirocyclic topology.

Quantitative Differentiation Evidence for 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid


Spirocyclic Complexity Advantage: Fsp³ Comparison vs. Monocyclic Piperidine Analog

The target compound possesses a higher fraction of sp³-hybridized carbons (Fsp³) than the closest non-spirocyclic analog, 1-(5-fluoropyrimidin-2-yl)piperidine-2-carboxylic acid. Elevated Fsp³ is associated with enhanced solubility, lower promiscuity, and greater structural novelty in drug discovery programs [1]. Calculated from the molecular formula C₁₄H₁₈FN₃O₂, the target compound contains nine sp³ carbons out of fourteen total carbons, yielding Fsp³ ≈ 0.643. In contrast, the piperidine analog (C₁₀H₁₂FN₃O₂) contains five sp³ carbons out of ten, yielding Fsp³ = 0.500. The resulting increase of 0.143 (28.6% relative increase) provides a quantifiable metric of spirocycle-derived three-dimensionality.

Medicinal Chemistry Drug Discovery Scaffold Design

Metabolic Stability Potential via Spirocyclic Conformational Restriction vs. Flexible Monocyclic Analogs

Spirocyclic scaffolds are known to confer metabolic stability advantages by restricting oxidative metabolism near the site of metabolic susceptibility [1]. While direct microsomal stability data for this specific compound are not publicly available, the extensive review by Varela et al. (2025) demonstrates that spirocycles, including azaspiro[4.5]decanes, have been strategically deployed to enhance metabolic stability in multiple drug discovery campaigns. In contrast, monocyclic piperidine and pyrrolidine analogs are more conformationally flexible and typically exhibit greater susceptibility to cytochrome P450-mediated oxidation. The introduction of the spirocyclic core in the target compound is therefore anticipated to extend half-life in microsomal assays relative to 1-(5-fluoropyrimidin-2-yl)piperidine-2-carboxylic acid.

ADME Metabolic Stability Pharmacokinetics

Privileged Kinase Pharmacophore: 5-Fluoropyrimidine vs. Non-Fluorinated Pyrimidine or Boc Analogs

The 2,4-disubstituted-5-fluoropyrimidine motif is a validated privileged scaffold for kinase inhibitor design, as demonstrated by its incorporation into numerous anticancer agents [1]. The target compound carries this motif directly attached to the spirocyclic nitrogen, enabling direct participation in hinge-binding interactions typical of ATP-competitive kinase inhibitors. In contrast, the Boc-protected 2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1955547-53-1) and the simple 2-azaspiro[4.5]decane-4-carboxylic acid (CAS 752970-66-4) lack the fluoropyrimidine pharmacophore entirely, precluding direct kinase engagement. The non-fluorinated pyrimidine analog (if available) would also exhibit reduced binding affinity due to the absence of the fluorine atom's electronic effects.

Kinase Inhibitors Fragment-Based Drug Design Chemical Biology

Synthetic Orthogonality: N-Substituted Spirocyclic Core vs. Free NH Parent Compound

The target compound presents a tertiary amine at the spirocyclic nitrogen, a consequence of the 5-fluoropyrimidin-2-yl substitution. This blocks a site of nucleophilic reactivity present in the parent 2-azaspiro[4.5]decane-4-carboxylic acid (CAS 752970-66-4), which bears a free secondary amine prone to unwanted acylation, alkylation, or redox side reactions under standard coupling conditions . The tertiary amine in the target compound thus provides orthogonal protection, enabling selective functionalization at the carboxylic acid or pyrimidine positions without interference from the spirocyclic nitrogen. This simplifies synthetic routes for PROTAC linker attachment or bioconjugate assembly.

PROTAC Synthesis Bioconjugation Parallel Synthesis

Optimal Research & Industrial Deployment Scenarios for 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid


Kinase Inhibitor Lead Discovery & SAR Elaboration

The compound's 5-fluoropyrimidine moiety serves as a direct hinge-binding pharmacophore for ATP-competitive kinase programs . The spirocyclic carboxylic acid provides a rigid exit vector for vector diversification, enabling systematic SAR studies where both the hinge-binding element and the three-dimensional scaffold are preserved in a single building block. This dual functionality compresses synthetic steps compared to iterative assembly from separate hinge and scaffold components.

PROTAC Linker Construction with Orthogonal Reactivity

The N-substituted spirocyclic core eliminates a competing nucleophilic amine, permitting clean conjugation of the carboxylic acid to E3 ligase ligands or target-binding motifs . This orthogonality is critical for PROTAC synthesis, where multiple reactive handles must be sequentially addressed without protection group manipulation, directly reducing synthetic cycle times.

Fragment-Based Drug Design (FBDD) Libraries

With an Fsp³ of ≈0.64, the compound ranks among high-three-dimensionality fragments that are increasingly favored in FBDD campaigns for improved hit-to-lead progression [1]. Libraries incorporating this scaffold are expected to exhibit enhanced solubility and reduced aromatic character, metrics correlated with fragment screening success rates.

Metabolic Stability Optimization Studies

Programs targeting improved PK profiles can use this compound as a tool to investigate the impact of spirocyclic conformational restriction on microsomal stability [1]. Direct comparison with the monocyclic piperidine analog in matched-pair microsomal assays provides a platform for quantifying the metabolic stability gain attributable to the spirocyclic framework.

Quote Request

Request a Quote for 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.